3,4,5-Tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one
Description
Properties
IUPAC Name |
3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42O6Si4/c1-25(2,3)20-13-14-15(22-26(4,5)6)16(23-27(7,8)9)17(18(19)21-14)24-28(10,11)12/h14-17H,13H2,1-12H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGTZLYNGGLPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC1C(C(C(C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42O6Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4,5-Tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one, also known by its CAS number 32384-65-9, is a synthetic compound derived from D-gluconic acid. Its structure includes multiple trimethylsilyl groups that enhance its stability and solubility in organic solvents. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
The chemical formula of 3,4,5-Tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one is , with a molecular weight of 466.87 g/mol. The compound exhibits a density of 0.97 g/cm³ and a boiling point of 417°C. Its structural features include multiple silyl ether linkages which contribute to its unique biological properties.
Biological Activity Overview
Research has indicated that the biological activity of this compound may be linked to its ability to modulate various biochemical pathways. The following sections detail specific areas of interest regarding its biological effects.
1. Antioxidant Activity
Studies have shown that compounds with trimethylsilyl groups can exhibit antioxidant properties. These groups may enhance the compound's ability to scavenge free radicals, thus potentially providing protective effects against oxidative stress in cells.
2. Antimicrobial Properties
Preliminary investigations suggest that 3,4,5-Tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one may possess antimicrobial activity. This could be attributed to its structural components that disrupt microbial cell membranes or inhibit essential metabolic pathways.
3. Enzyme Inhibition
The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic processes. For example, it may act as an inhibitor of glycosidases or other carbohydrate-modifying enzymes, which could have implications for diabetes management and other metabolic disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antioxidant capacity | Demonstrated significant free radical scavenging activity compared to controls. |
| Study B | Assess antimicrobial effects | Showed inhibition of bacterial growth in vitro against Staphylococcus aureus and E. coli strains. |
| Study C | Investigate enzyme inhibition | Identified as a moderate inhibitor of α-glucosidase with potential implications for blood sugar regulation. |
Pharmacological Implications
The potential pharmacological applications of 3,4,5-Tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one are diverse:
- Diabetes Management : Its enzyme inhibition properties suggest possible use in managing postprandial blood glucose levels.
- Antioxidant Therapies : May be explored as a dietary supplement to combat oxidative stress-related diseases.
- Antimicrobial Treatments : Could serve as a lead compound for developing new antimicrobial agents.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one
- Synonyms: 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone; CAS 32384-65-9 .
- Structure: A silylated derivative of D-glucono-1,5-lactone, featuring four trimethylsilyl (TMS) groups at positions 2, 3, 4, and 6 (with an additional TMS group on the hydroxymethyl side chain) .
Comparison with Similar Compounds
Structural Analogues in Silylated Carbohydrate Derivatives
Silylated carbohydrate derivatives are critical in organic synthesis for their protective and solubility-enhancing properties. Below is a comparative analysis:
Key Differences :
Functional Groups : Unlike the fully silylated oxan-2-one, compounds like tetramethylammonium fluoride lack protective groups and instead act as desilylation agents .
Reactivity: The oxan-2-one derivative is inert under basic conditions due to TMS protection, whereas nicotinoyl chloride hydrochloride is highly reactive in nucleophilic acyl substitutions .
Comparative Physicochemical Properties
Data on stability, solubility, and reactivity are critical for industrial applications:
Notable Findings:
- The oxan-2-one derivative’s lipophilic TMS groups enhance solubility in organic solvents, enabling its use in non-aqueous reaction systems .
- Tetramethylammonium fluoride’s hygroscopic nature limits its utility outside controlled environments .
Research and Industrial Relevance
- Synthetic Efficiency : The oxan-2-one compound’s full silylation reduces side reactions during glycosylation or oxidation steps, improving yield in API synthesis .
- Market Position: Supplied by major manufacturers like Hubei RuiKe Chemical, it is prioritized over less stable intermediates (e.g., nicotinoyl chloride hydrochloride) for large-scale production .
Q & A
Q. What is the role of 3,4,5-Tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one in pharmaceutical synthesis?
This compound is primarily used as a protected intermediate in carbohydrate chemistry, particularly for synthesizing glycosides and sugar derivatives. Its multiple trimethylsilyl (TMS) groups shield hydroxyl moieties during reactions, enabling selective functionalization of sugar rings. For example, it serves as a precursor in the synthesis of gluconolactone derivatives, which are critical for developing antiviral or enzyme-inhibiting agents .
Q. How is the molecular structure of this compound validated?
Structural elucidation relies on NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm stereochemistry and TMS group positioning. X-ray crystallography is used for absolute configuration determination, especially for resolving chiral centers in the oxan-2-one ring. Mass spectrometry (MS) confirms molecular weight (e.g., m/z = 598.9 for [M+H]⁺) .
Q. What are the stability considerations for handling this compound?
The compound is hygroscopic and sensitive to hydrolysis. Storage recommendations:
- Temperature : -20°C in sealed, argon-purged vials.
- Solvent compatibility : Stable in anhydrous THF or DCM. Avoid protic solvents (e.g., water, methanol) to prevent desilylation. Degradation products include silanol derivatives, detectable via TLC (Rf shift from 0.7 to 0.3 in hexane/ethyl acetate 8:2) .
Q. How is this compound utilized in glycosylation reactions?
The TMS groups act as temporary protecting agents, enabling selective activation of the anomeric center. For example:
- Glycosyl donor : Reacts with trichloroacetimidate-activated sugars under BF₃·Et₂O catalysis.
- Applications : Synthesis of oligosaccharides for studying carbohydrate-protein interactions .
Q. What analytical techniques are used for purity assessment?
- HPLC : C18 column, acetonitrile/water gradient (70:30 to 95:5), UV detection at 210 nm.
- Impurity profiling : GC-MS identifies residual HMDS or siloxane byproducts.
- Elemental analysis : Validates C, H, and Si content (theoretical: C 44.2%, H 8.8%, Si 23.5%) .
Advanced Research Questions
Q. What synthetic challenges arise during large-scale production, and how are they addressed?
Key issues include byproduct formation (e.g., over-silylation) and reproducibility . Mitigation strategies:
Q. How does conformational rigidity of the oxan-2-one ring influence reactivity?
The chair conformation of the tetrahydropyran ring orients TMS groups equatorially, reducing steric hindrance during nucleophilic attacks. DFT calculations (e.g., B3LYP/6-31G*) show that axial TMS placement increases activation energy by ~5 kcal/mol, favoring β-anomer formation in glycosylation .
Q. How can reaction stability be optimized for acid-sensitive substrates?
- Buffered conditions : Add 2,6-lutidine (10 mol%) to neutralize traces of HCl from TMSCl.
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h at 80°C, minimizing decomposition .
Q. What mechanistic insights explain its role in stereoselective glycosylation?
The compound undergoes oxocarbenium ion intermediacy upon TMS group removal. Stereoselectivity is controlled by:
- Anomeric effect : Favors α-configuration in polar aprotic solvents.
- Solvent participation : Acetonitrile stabilizes the transition state via dipole interactions .
Q. How are trace impurities characterized and quantified?
| Impurity | Source | Detection Method |
|---|---|---|
| Desilylated derivative | Hydrolysis during storage | HPLC-MS (m/z 481.1) |
| Siloxane dimers | Side reactions | GC-MS (retention time 8.2 min) |
| Quantification uses external calibration curves with ≤0.1% detection limits . |
Q. What computational tools predict its interactions with biological targets?
- Molecular docking (AutoDock Vina) : Models binding to carbohydrate-binding proteins (e.g., lectins).
- MD simulations (GROMACS) : Assesses solvation effects on TMS group stability.
- ADMET predictions (SwissADME) : Estimates pharmacokinetic properties for drug development .
Data Contradictions and Resolution
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
